molecular formula C21H25NO3 B2498276 N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 1798039-62-9

N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2498276
CAS No.: 1798039-62-9
M. Wt: 339.435
InChI Key: RMMYFORYEDJPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is known for its complex molecular architecture, which includes a benzofuran ring and an adamantane derivative. It has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with the adamantane derivative. The reaction conditions often involve the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N,N-diisopropylethylamine in solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, which can lead to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and an adamantane derivative. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-21(16-7-13-6-14(9-16)10-17(21)8-13)12-22-20(23)19-11-15-4-2-3-5-18(15)25-19/h2-5,11,13-14,16-17H,6-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMYFORYEDJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.